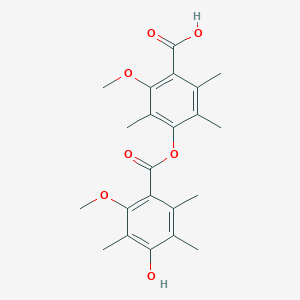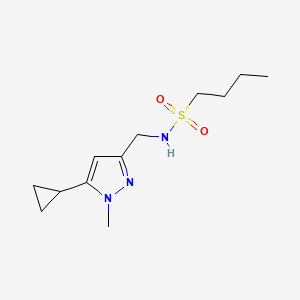![molecular formula C22H19Cl2NO2S B2940478 N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 860788-20-1](/img/structure/B2940478.png)
N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound . It’s a small molecule that has been studied for its potential anticancer properties .
Synthesis Analysis
The synthesis of this compound involves a “cost-effective” approach. The starting reagent is 5-amino-1,3,4-thiadiazole-2-thiol. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound . The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR, and LC-MS spectra .Molecular Structure Analysis
The molecular formula of “this compound” is C22H19Cl2NO2S . Its molecular weight is 432.36 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on sulfanilamide derivatives, including those with similar structural features to N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, focuses on their synthesis and characterization. Such studies aim to understand the chemical and physical properties of these compounds, including thermal properties and crystal structures. For instance, Lahtinen et al. (2014) explored the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives, highlighting the methods for synthesizing complex organic molecules and evaluating their stability and biological activity (Lahtinen et al., 2014).
Material Science Applications
The study of the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds by Lazareva et al. (2017) demonstrates the potential of such compounds in material science. These interactions result in compounds with applications ranging from catalysis to the development of new materials with specific electronic or optical properties (Lazareva et al., 2017).
Pharmacological Interests
On the pharmacological front, compounds with structures similar to this compound are of interest due to their potential biological activities. The synthesis and biological screening of derivatives as highlighted in various studies suggest potential antimicrobial, antifungal, and anticonvulsant properties. For example, Rehman et al. (2013) synthesized and screened a series of compounds for their activity against acetylcholinesterase, indicating potential applications in treating neurological disorders (Rehman et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-(2,3-dichlorophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO2S/c1-27-18-12-10-17(11-13-18)25(14-16-6-3-2-4-7-16)21(26)15-28-20-9-5-8-19(23)22(20)24/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGPOEYNHQMZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)CSC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)


![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2940410.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)



